molecular formula C15H18N2O2S2 B3017217 (E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide CAS No. 1385622-67-2

(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide

Cat. No.: B3017217
CAS No.: 1385622-67-2
M. Wt: 322.44
InChI Key: HLAGLJWIYBMMHK-UHFFFAOYSA-N
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Description

(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with an ethyl group at position 3. The molecule includes a phenylethenesulfonamide moiety connected via an ethyl linker to the thiazole ring.

Properties

IUPAC Name

(E)-N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-2-14-12-16-15(20-14)8-10-17-21(18,19)11-9-13-6-4-3-5-7-13/h3-7,9,11-12,17H,2,8,10H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGLJWIYBMMHK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(S1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiazole derivatives.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Formation of the Phenylethenesulfonamide Moiety: This involves the reaction of phenylethene derivatives with sulfonamide precursors under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolide Derivatives (Antiviral Activity)

highlights thiazolides as inhibitors of SARS-CoV-2 Main Protease (MPro) and Methyltransferase (MTase). Key structural differences and similarities include:

Compound Core Structure Key Substituents Target Protein ADMET Stability
(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide Thiazole + sulfonamide Ethyl (thiazole), phenylethenesulfonamide (E-config) Not reported Likely moderate lipophilicity
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate Thiazole + ester Hydroxybenzamido, methyl ester MPro High (stable in MD simulations)
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate Thiazole + sulfonyl ester Acetyloxybenzamido, ethyl sulfonyl ester MTase Moderate (ester hydrolysis risk)

Key Observations :

  • The target compound’s rigid phenylethenesulfonamide group may improve binding specificity compared to ester-containing analogs, which are prone to hydrolysis .

Sulfonamide-Class Antibacterials

lists N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide (Etazole), a sulfa drug with a thiadiazole core. Comparisons include:

Compound Heterocycle Substituents Bioactivity Applications
This compound Thiazole Ethyl, phenylethenesulfonamide Not reported (inferred antibacterial/viral) Potential broad-spectrum
Etazole (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide) Thiadiazole Ethyl, sulfanilamide Antibacterial Urinary tract infections

Key Observations :

  • The phenylethenesulfonamide group in the target compound introduces steric bulk and rigidity, which may reduce off-target effects compared to Etazole’s simpler sulfanilamide structure .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The ethyl-thiazole and aromatic sulfonamide groups likely increase logP relative to ester-based thiazolides, suggesting improved absorption but higher metabolic clearance risks .
  • Metabolic Stability : Unlike ester-containing analogs, the sulfonamide group is less susceptible to hydrolysis, suggesting longer half-life in vivo .

Biological Activity

(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further research.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate various physiological processes, potentially altering their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit antimicrobial properties. The thiazole ring in this compound may contribute to its ability to combat bacterial infections.

Anticancer Potential

Studies have suggested that similar thiazole-containing compounds demonstrate anticancer activity by inducing apoptosis in cancer cells. The sulfonamide group may enhance this effect by improving solubility and bioavailability.

Activity Type Target Efficacy
AntimicrobialBacteria (e.g., E. coli)Moderate
AnticancerVarious cancer cell linesSignificant

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising antibacterial effect, particularly against resistant strains.
  • Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. The following findings are notable:

  • Structure-Activity Relationship (SAR) : Modifications to the ethyl group on the thiazole ring significantly influence the compound's potency against microbial and cancerous cells.
  • Synergistic Effects : Combining this compound with other agents has shown enhanced efficacy in both antimicrobial and anticancer assays.

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